molecular formula C10H10F3NO B14707059 Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- CAS No. 14719-31-4

Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro-

Cat. No.: B14707059
CAS No.: 14719-31-4
M. Wt: 217.19 g/mol
InChI Key: DDTLKRKSMLMEDX-UHFFFAOYSA-N
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Description

Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- is an organic compound with the molecular formula C10H13NO. It is also known by other names such as 2,3-Dimethylacetanilide and 2,3-Dimethylphenylacetamide . This compound is characterized by the presence of a trifluoromethyl group attached to the acetamide moiety, which imparts unique chemical properties.

Preparation Methods

The synthesis of Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- typically involves the reaction of 2,3-dimethylaniline with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the acetamide bond. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:

Scientific Research Applications

Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- include:

The uniqueness of Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- lies in its trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions.

Properties

CAS No.

14719-31-4

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H10F3NO/c1-6-4-3-5-8(7(6)2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15)

InChI Key

DDTLKRKSMLMEDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(F)(F)F)C

Origin of Product

United States

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